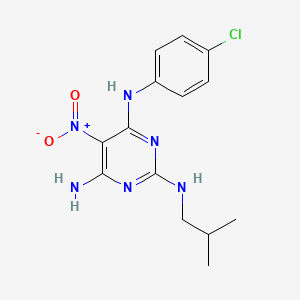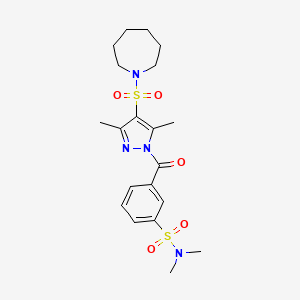
3-(4-(azepan-1-ylsulfonyl)-3,5-dimethyl-1H-pyrazole-1-carbonyl)-N,N-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(AZEPANE-1-SULFONYL)-3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound featuring multiple functional groups, including azepane, sulfonyl, pyrazole, and sulfonamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(AZEPANE-1-SULFONYL)-3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the azepane ring, which can be synthesized through ring expansion reactions of smaller cyclic compounds . The pyrazole moiety is introduced via cyclization reactions involving hydrazines and diketones . The sulfonyl and sulfonamide groups are incorporated through sulfonation and amination reactions, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[4-(AZEPANE-1-SULFONYL)-3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the benzene ring and the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, alkylating agents, nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-[4-(AZEPANE-1-SULFONYL)-3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[4-(AZEPANE-1-SULFONYL)-3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways . Additionally, it can interact with cellular receptors to trigger specific signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Azepine derivatives: Benzazepine, dibenzazepine, thiazipine.
Pyrazole derivatives: 3,5-dimethylpyrazole, 4-sulfonylpyrazole.
Uniqueness
3-[4-(AZEPANE-1-SULFONYL)-3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both azepane and pyrazole moieties enhances its versatility in chemical reactions and potential therapeutic applications .
Properties
Molecular Formula |
C20H28N4O5S2 |
|---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
3-[4-(azepan-1-ylsulfonyl)-3,5-dimethylpyrazole-1-carbonyl]-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C20H28N4O5S2/c1-15-19(31(28,29)23-12-7-5-6-8-13-23)16(2)24(21-15)20(25)17-10-9-11-18(14-17)30(26,27)22(3)4/h9-11,14H,5-8,12-13H2,1-4H3 |
InChI Key |
ITAQXPREGSMPQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC(=CC=C2)S(=O)(=O)N(C)C)C)S(=O)(=O)N3CCCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


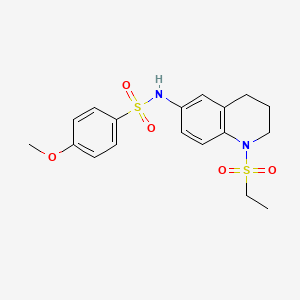
![3-(4-([1,4'-bipiperidin]-1'-yl)-4-oxobutyl)-7-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B11261848.png)
![3,5-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B11261859.png)
![3-[4-(4-Tert-butylbenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine](/img/structure/B11261867.png)
![N-(2-chlorophenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11261874.png)
![N-(4-bromo-3-methylphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B11261876.png)
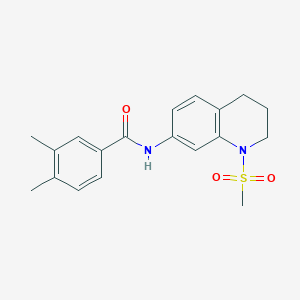
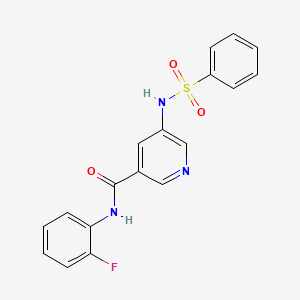
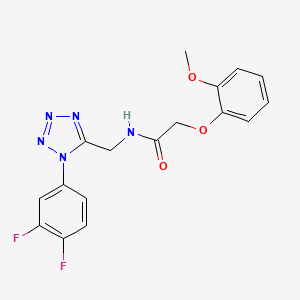
![5-Bromo-N-(3-{3-methylimidazo[2,1-B][1,3]thiazol-6-YL}phenyl)furan-2-carboxamide](/img/structure/B11261889.png)
![3-(3,4-dichlorophenyl)-1-(2-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11261890.png)
![1,3-bis(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11261904.png)
![8-({[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-9-ethyl-1,9-dihydro-6H-purin-6-one](/img/structure/B11261911.png)
